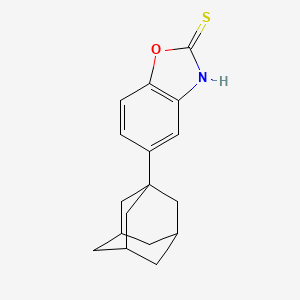![molecular formula C21H19N5O3 B2777421 2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-07-2](/img/structure/B2777421.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzimidazole derivatives, including our compound of interest, have been investigated for their antioxidant potential. In-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and the Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition have been employed to evaluate their antioxidant properties . These compounds can potentially protect cells from oxidative stress and contribute to overall health.
Antimicrobial Properties
The same benzimidazole derivatives have also been explored for their antimicrobial activity. Researchers have tested them against various bacterial strains (e.g., Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays revealed their effectiveness in inhibiting microbial growth . These findings suggest potential applications in medicine, agriculture, and food preservation.
Corrosion Inhibition
Interestingly, another study investigated the corrosion inhibition properties of a related compound, Telmisartan (Cresar-H), which shares structural features with our compound. Telmisartan was found to inhibit mild steel corrosion in hydrochloric acid (HCl) solutions. It adsorbed onto the metallic surface, acting as a cathodic-type inhibitor . Such properties could be valuable in materials science and industrial applications.
Biological Activity
Benzimidazole derivatives have been studied for their biological effects, including potential antitumor, anti-inflammatory, and antiviral activities. While specific data on our compound are limited, its structural similarity to other benzimidazoles suggests that it may exhibit similar properties . Further research is needed to explore its biological effects comprehensively.
Drug Development
Given the diverse pharmacological properties of benzimidazole derivatives, they serve as promising scaffolds for drug development. Researchers have synthesized and modified these compounds to create novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. Our compound could be a starting point for designing new therapeutic agents .
Chemical Biology and Medicinal Chemistry
Benzimidazole derivatives play a crucial role in chemical biology and medicinal chemistry. Their interactions with biological macromolecules (e.g., enzymes, receptors) are of interest. Understanding how our compound interacts with specific targets could lead to the development of targeted therapies .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(12-25-14-22-17-5-1-2-6-18(17)25)24-15-9-23-26(10-15)11-16-13-28-19-7-3-4-8-20(19)29-16/h1-10,14,16H,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPRTRLPOBROEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


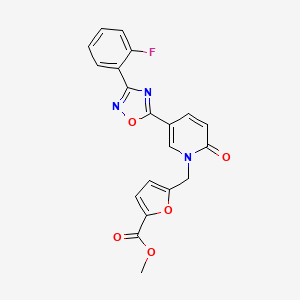
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
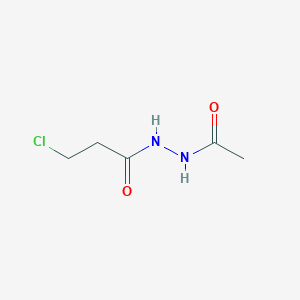

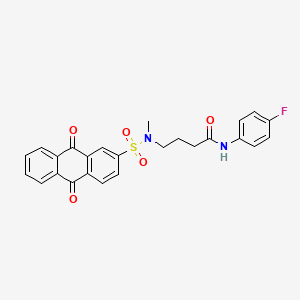
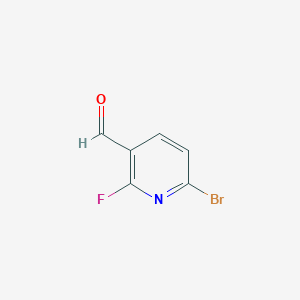
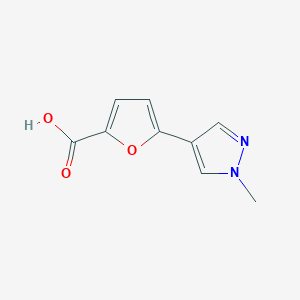
![2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2777353.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2777355.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)
